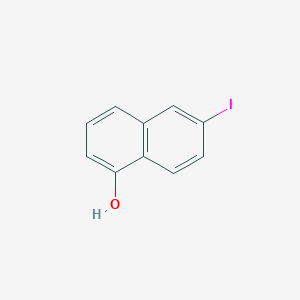

6-Iodonaphthalen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPUYFGSKHDWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553639 | |

| Record name | 6-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128542-53-0 | |

| Record name | 6-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 6 Iodonaphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the neighboring protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. libretexts.org In the aromatic region of the ¹H NMR spectrum of iodinated naphthols, protons typically appear as multiplets between δ 7.0 and 8.5 ppm. For instance, in a derivative, 3-Iodo-1-nitrosonaphthalene-2-ol, the aromatic protons resonate at δ 8.40 (s, 1H), 8.34 (d, J = 8.0 Hz, 1H), 7.58 (t, J = 7.5 Hz, 1H), 7.50 (t, J = 7.4 Hz, 1H), and 7.44 (d, J = 7.5 Hz, 1H). mdpi.com The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary with concentration and temperature due to hydrogen bonding. msu.edu

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. masterorganicchemistry.com The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals. oregonstate.educhemguide.co.uk For aromatic compounds like 6-Iodonaphthalen-1-ol, the carbon atoms of the naphthalene (B1677914) ring typically resonate in the range of δ 110-150 ppm. The carbon atom attached to the iodine (C-I) will experience a shielding effect, causing its signal to appear at a higher field (lower ppm value) compared to other substituted carbons. Conversely, the carbon atom bonded to the hydroxyl group (C-O) will be deshielded and its signal will appear at a lower field (higher ppm value). msu.edu In a related compound, 1-iodonaphthalene (B165133), the carbon signals appear at various points, with the carbon bearing the iodine showing a distinct shift. chemicalbook.com

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR)

To further elucidate complex structures, advanced NMR techniques are employed. numberanalytics.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons. COSY identifies protons that are coupled to each other, while HSQC correlates protons with the carbons to which they are directly attached. ethernet.edu.et Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. libretexts.org While not directly applicable to this compound, ¹⁹F NMR is a powerful tool for fluorinated derivatives, providing information about the electronic environment of fluorine atoms.

Elucidation of Specific Chemical Shifts and Coupling Constants in Iodinated Naphthols

The specific chemical shifts and coupling constants are critical for unambiguous structural assignment. The position of the iodine and hydroxyl groups on the naphthalene ring significantly influences the chemical shifts of the aromatic protons and carbons due to inductive and resonance effects. libretexts.org The iodine atom, being a halogen, exerts a complex influence on chemical shifts. msu.edu Coupling constants (J values), measured in Hertz (Hz), provide information about the dihedral angles between adjacent protons and thus the substitution pattern on the aromatic ring. libretexts.org For example, ortho-coupled protons on an aromatic ring typically show a larger coupling constant (around 6-10 Hz) compared to meta- (2-3 Hz) or para-coupled protons (0-1 Hz). libretexts.orgnetlify.app Careful analysis of these parameters allows for the precise determination of the isomeric structure of iodinated naphthols. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pages.dev

Identification of Characteristic Vibrational Modes (e.g., C-I, C-O, C=C, C=N, O-H)

Each functional group has a characteristic vibrational frequency. uomustansiriyah.edu.iqlibretexts.org For this compound, the following characteristic absorption bands are expected:

O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.org

C-O stretch: A strong band in the region of 1000-1260 cm⁻¹ corresponds to the stretching vibration of the carbon-oxygen single bond.

C=C stretch (aromatic): Medium to weak absorptions in the range of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bonds within the naphthalene ring.

C-I stretch: The carbon-iodine bond vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹.

For derivatives, other characteristic peaks may appear. For example, a C=N stretching vibration would be observed around 1600-1690 cm⁻¹, and a C≡N stretch would appear in the 2210-2260 cm⁻¹ region. uomustansiriyah.edu.iqoszk.hu The precise position and intensity of these bands can provide further structural clues. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds. Different ionization methods provide complementary information about the analyte.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unequivocal determination of the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds with the same integer mass but different elemental formulas. chromatographyonline.com The high precision of HRMS, typically with a mass accuracy of less than 5 ppm, significantly reduces the number of possible elemental compositions for a given mass, aiding in confident identification. chromatographyonline.comresearchgate.net

For this compound (C₁₀H₇IO), HRMS is used to confirm its molecular formula by comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass. This technique is particularly valuable for verifying the successful synthesis of the target compound and its derivatives.

Table 1: Illustrative HRMS Data for this compound

| Ionization Mode | Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

| ESI+ | [C₁₀H₇IO + H]⁺ | 270.9614 | 270.9611 | -1.1 |

| ESI+ | [C₁₀H₇IO + Na]⁺ | 292.9434 | 292.9430 | -1.4 |

| APCI- | [C₁₀H₇IO - H]⁻ | 268.9470 | 268.9468 | -0.7 |

This table is generated for illustrative purposes based on the principles of HRMS.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). msu.edu This process not only generates a molecular ion (M⁺˙) but also causes extensive fragmentation of the molecule. chemguide.co.uk The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing valuable structural information. purdue.edu

In the case of this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. However, due to the high energy of electron ionization, the molecular ion can be weak or even absent for some compounds, especially alcohols. libretexts.orgresearchgate.net The fragmentation pattern would be characterized by the loss of stable neutral fragments and the formation of characteristic ions. Key fragmentation pathways for this compound would likely involve:

Loss of an iodine atom: A prominent peak corresponding to [M-I]⁺.

Loss of a hydrogen atom: A peak at [M-H]⁺.

Loss of carbon monoxide: A peak corresponding to [M-CO]⁺, which is characteristic of phenols.

Cleavage of the naphthalene ring system: Resulting in smaller aromatic fragment ions.

Table 2: Predicted Key Fragment Ions in the EI-MS Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (Calculated) |

| [C₁₀H₇IO]⁺˙ | Molecular Ion | 270 |

| [C₁₀H₇O]⁺ | Loss of I | 143 |

| [C₉H₇I]⁺˙ | Loss of CO | 242 |

| [C₁₀H₆IO]⁺ | Loss of H | 269 |

This table is a prediction based on established fragmentation principles.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high molecular weight compounds. uvic.canih.gov It is an invaluable tool for monitoring the progress of chemical reactions and identifying transient intermediates in solution. mdpi.comuvic.ca By directly infusing the reaction mixture into the mass spectrometer, real-time information about the formation of products and the appearance and disappearance of intermediates can be obtained. researchgate.net

In the context of this compound, ESI-MS can be employed to track its derivatization reactions, such as etherification or esterification of the hydroxyl group, or palladium-catalyzed cross-coupling reactions at the iodo position. researchgate.net The high sensitivity of ESI-MS allows for the detection of low-concentration catalytic intermediates, providing crucial mechanistic insights. uvic.ca For example, in a Suzuki coupling reaction, ESI-MS could be used to observe the formation of palladium-ligand complexes and organopalladium intermediates. uvic.ca

Electron Ionization Mass Spectrometry (EI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy.rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is dominated by π-π* transitions within the conjugated naphthalene ring system. libretexts.org Naphthalene itself exhibits characteristic absorption bands. The presence of substituents, such as the hydroxyl (-OH) and iodo (-I) groups, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

The hydroxyl group, being an electron-donating group (auxochrome), typically causes a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity). shivajicollege.ac.in The iodine atom, a halogen, can also influence the electronic transitions through its inductive and resonance effects. The extent of conjugation in derivatives of this compound will significantly impact the UV-Vis spectrum; extending the π-system generally leads to a red shift in the absorption bands. tandfonline.comtandfonline.com

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Approximate λ_max (nm) | Description |

| π → π | ~290-330 | Associated with the naphthalene ring system, influenced by substituents. |

| π → π | ~230-280 | Higher energy transitions within the aromatic system. |

This table provides an estimation based on the UV-Vis properties of substituted naphthalenes.

X-ray Crystallography for Solid-State Structural Determination.pages.devanton-paar.com

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated. pages.dev Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. pages.devlibretexts.org

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure. It would reveal:

The planarity of the naphthalene ring system.

The precise bond lengths of the C-I, C-O, and C-C bonds.

The bond angles within the molecule.

The intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the iodine atom.

This detailed structural information is invaluable for understanding the physical properties of the compound and its packing in the solid state.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 15.4 |

| β (°) | 95.5 |

| Volume (ų) | 809 |

| Z | 4 |

This table is a hypothetical representation of possible crystallographic data.

Mechanistic Investigations of Reactions Involving 6 Iodonaphthalen 1 Ol and Analogues

Studies of Radical Pathways and Processes

The carbon-iodine bond in iodoaromatic compounds like 6-iodonaphthalen-1-ol is susceptible to cleavage under photolytic or radiolytic conditions, leading to the formation of highly reactive radical species. liverpool.ac.uk The study of these radical pathways provides deep insight into the compound's chemical behavior.

Photoinduced electron transfer (PET) is a fundamental process where a molecule, upon absorbing light, is promoted to an electronically excited state. wikipedia.org This excited molecule can then act as a potent electron donor or acceptor, leading to the formation of a radical ion pair—a radical cation and a radical anion. edinst.com This process initiates a charge separation that drives subsequent chemical reactions. wikipedia.org

The reactivity of this compound analogues can be understood through this framework. For instance, studies on the activation of aryl iodides, such as the closely related 1-iodonaphthalene (B165133), show that photoexcitation can lead to a dissociative electron transfer. nih.gov In one such mechanistic study, a photoexcited bismuthinidene complex transfers an electron to 1-iodonaphthalene. nih.gov This results in the formation of a 1-iodonaphthalene radical anion, which rapidly undergoes mesolytic cleavage of the carbon-iodine bond to produce a naphthyl radical and an iodide ion. nih.gov

The initial photoexcitation often generates a short-lived singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a longer-lived and more stable triplet excited state (T₁). nih.gov It is often this triplet state that participates in the electron transfer process, as its longer lifetime allows for a greater probability of interaction with a substrate molecule. nih.gov Furthermore, the radical species generated can itself be photoexcited, accessing a higher energy doublet excited state (D₁) which possesses unique and enhanced reactivity compared to its ground-state radical counterpart. acs.org The redox potential of these excited radicals can be estimated using the Rehm-Weller equation, which accounts for the ground-state redox potential and the energy of the excited state. acs.org

Kinetic analysis is essential for elucidating the detailed steps of a reaction mechanism, including distinguishing between concerted and stepwise pathways. rsc.org For radical reactions involving iodoaromatics, competition experiments are a powerful tool. In a study probing the mechanism of aryl iodide activation, a competition was staged between 1-iodonaphthalene and 9-bromoanthracene (B49045). nih.gov While the anthracene (B1667546) derivative has a more favorable reduction potential, the reaction exclusively yielded the product from the oxidative addition to 1-iodonaphthalene. nih.gov This outcome demonstrates that the rate-determining step is not the initial electron transfer, but the subsequent cleavage of the carbon-halogen bond. The 1-iodonaphthalene radical anion is known to cleave approximately 2000 times faster than the 9-bromoanthracene radical anion, supporting a stepwise, outer-sphere dissociative electron transfer mechanism. nih.gov

| Aryl Halide | Reduction Potential (Ered vs Fc+/0) | Relative Rate of Radical Anion Cleavage | Observed Product Formation |

|---|---|---|---|

| 1-Iodonaphthalene | -2.23 V | ~2000 | Exclusive Product |

| 9-Bromoanthracene | -2.07 V | 1 | None Observed |

Advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy can also be employed for kinetic analysis. nih.gov By measuring the steady-state concentration of a radical intermediate under various conditions, it is possible to determine kinetic isotope effects (KIEs) for specific steps in the radical pathway. nih.gov This approach was used to determine a KIE of 8 ± 2 on the net rate constant associated with an α-hydroxyalkyl radical intermediate, implying that deprotonation of the radical precedes electron transfer in that system. nih.gov

Environmental factors play a critical role in radical reactions. Light is often the initiating factor in the photolysis of iodoaromatic compounds. The process is dependent on the absorption of photons to generate the initial excited state. taylorandfrancis.com Experiments have demonstrated the absolute necessity of light for these reactions to proceed; when the light source is removed from a radical reaction mixture, the reaction progress halts, and it resumes upon re-irradiation. nih.gov

Oxygen (O₂) can significantly influence the course of radical reactions. It can act as a radical scavenger or participate directly in the reaction cascade. In many systems, the presence of O₂ facilitates the photodecay of phenolic compounds. mdpi.com In more complex catalytic cycles, molecular oxygen can be a crucial reactant. For example, in certain copper-catalyzed reactions, an alkyl radical intermediate is captured by O₂ to form a peroxy radical. sciengine.com This peroxy radical is a key intermediate that propagates the reaction chain, ultimately leading to the desired product. sciengine.com

Radical scavengers are molecules that can react with and neutralize free radicals, effectively terminating a radical chain reaction. taylorandfrancis.comnih.gov Their use is a cornerstone of mechanistic investigation, as the inhibition or quenching of a reaction in the presence of a scavenger provides strong evidence for the involvement of radical intermediates. taylorandfrancis.com For instance, the addition of butylated hydroxytoluene (BHT), a common scavenger, to an oxidation reaction has been shown to halt any further conversion of the starting material, confirming the radical nature of the process. taylorandfrancis.com

Different scavengers can be used to probe for specific reactive species. By observing the effect of various quenchers on reaction efficiency, the roles of species like hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•−), holes (h+), and electrons (e−) can be differentiated. researchgate.net This methodology allows for a detailed mapping of the reactive species involved in a transformation.

| Scavenger | Targeted Radical Species | Expected Effect on a Radical-Mediated Reaction |

|---|---|---|

| Isopropyl Alcohol (IPA) | Hydroxyl Radical (•OH) | Inhibition/Quenching |

| Benzoquinone | Superoxide Radical (O₂•−) | Inhibition/Quenching |

| Ammonium Oxalate | Hole (h+) | Inhibition/Quenching |

| Disodium Oxalate | Electron (e−) | Inhibition/Quenching |

Influence of Environmental Factors on Radical Generation and Propagation (e.g., Oxygen, Light)

Electrophilic Aromatic Substitution Mechanisms

The synthesis of this compound typically involves the electrophilic iodination of naphthalen-1-ol. The mechanism of this substitution is governed by the electronic properties of the naphthalene (B1677914) ring system.

Direct electrophilic iodination of aromatic rings using molecular iodine (I₂) is generally a sluggish process compared to bromination or chlorination. mdma.ch To achieve effective substitution, an activating agent or oxidant is required to generate a more powerful electrophilic iodine species in situ. mdma.ch

Commonly used reagent systems for this purpose include a combination of iodine and an oxidizing agent like iodic acid (HIO₃) or a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in an acidic medium. mdma.cheurjchem.com In these systems, the oxidation of an iodide anion or iodine molecule leads to the formation of a highly electrophilic iodonium (B1229267) species, often represented as I⁺. mdma.ch This species is the active electrophile that attacks the electron-rich aromatic nucleus.

For naphthalen-1-ol and its analogues, the hydroxyl group is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. In the case of 2-acetyl-1-naphthol, a close analogue, selective iodination occurs at the C4-position (para to the hydroxyl group) using an iodine/iodic acid system. eurjchem.comeurjchem.com The reaction proceeds via the attack of the electron-rich C4 position on the I⁺ electrophile. This step forms a resonance-stabilized carbocation intermediate, commonly known as a sigma complex or a Wheland intermediate. This intermediate is transient and rapidly undergoes deprotonation (loss of H⁺) to restore the aromaticity of the naphthalene ring, yielding the final iodinated product. eurjchem.com

Investigation of the Reversibility of Electrophilic Iodination

Electrophilic iodination of naphthols, such as the formation of this compound, is generally considered a reversible process. The direction of the reaction is heavily influenced by the reaction conditions. The presence of an oxidizing agent is often necessary to drive the reaction toward the iodinated product by oxidizing the iodide byproduct (I⁻) back to the electrophilic iodine species (I⁺). Without an oxidant, the accumulation of iodide ions can lead to the reverse reaction, known as deiodination.

The equilibrium position is dependent on the stability of the Wheland intermediate, the carbocation formed during the substitution. The nature of the solvent and the pH of the medium are critical factors. In acidic conditions, the reverse reaction, protodeiodination, can be favored.

Protodeiodination Pathways

Protodeiodination, the replacement of an iodine atom with a hydrogen atom, is a significant side reaction or a desired transformation under specific conditions. For iodonaphthols like this compound, this reaction typically proceeds through an acid-catalyzed pathway. The mechanism involves the protonation of the iodine-bearing carbon atom, forming a Wheland intermediate. Subsequent cleavage of the carbon-iodine bond releases an iodonium ion (I⁺) and restores the aromatic system.

The rate of protodeiodination is influenced by several factors:

Acidity of the medium: Higher acid concentrations generally increase the reaction rate.

Electron density of the aromatic ring: Electron-donating groups, such as the hydroxyl group in this compound, activate the ring and can facilitate this process.

Presence of iodide scavengers: The addition of substances like silver salts can precipitate the iodide ion and prevent the reverse iodination reaction, thereby promoting protodeiodination.

Metal-Catalyzed Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are pivotal in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, with iodoarenes like this compound serving as common substrates.

Ligand Exchange and Intermediate Species in Palladium Catalysis

In palladium-catalyzed reactions, the catalytic cycle typically begins with the oxidative addition of the iodoarene (Ar-I) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) intermediate, Ar-Pd(II)-I.

The nature of the ligands coordinated to the palladium center is crucial for the stability and reactivity of these intermediates. Ligand exchange, where one ligand is replaced by another, is a dynamic process that occurs throughout the catalytic cycle. For instance, in a Suzuki coupling reaction, a base activates the boronic acid, and the resulting boronate species coordinates to the palladium center, displacing a ligand. This transmetalation step is a form of ligand exchange that generates a new diorganopalladium(II) intermediate.

Ipso-Iododecarboxylation and Reductive Elimination Processes

While not a direct reaction of this compound itself, ipso-iododecarboxylation is a related process where a carboxylic acid group on an aromatic ring is replaced by an iodine atom. This transformation often proceeds via a Hunsdiecker-type reaction mechanism, involving the formation of a silver carboxylate salt which then reacts with iodine.

In the context of palladium catalysis, the final step of many cross-coupling reactions is reductive elimination. From the diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'), the two organic groups couple, forming the new carbon-carbon bond (Ar-Ar') and regenerating the catalytically active palladium(0) species. This step is essential for closing the catalytic cycle. The rate and facility of reductive elimination are influenced by the electronic properties and steric bulk of both the ligands and the coupling partners.

Catalytic Cycle Elucidation (e.g., Organoselenium Catalysis)

Organoselenium compounds have emerged as effective catalysts for various organic transformations, including the functionalization of aromatic systems.

Formation and Reactivity of Electrophilic Catalytic Species

In organoselenium-catalyzed iodination of phenols, the catalytic cycle is initiated by the reaction of a diaryl diselenide, such as diphenyl diselenide, with an oxidizing agent and an iodine source. This process generates a more electrophilic selenium species, often proposed to be a selenenyl iodide (PhSeI) or a related cationic intermediate.

This electrophilic selenium species then reacts with the electron-rich aromatic ring of a phenol. The reaction proceeds through an electrophilic aromatic substitution mechanism where the selenium catalyst facilitates the delivery of an electrophilic iodine equivalent to the aromatic substrate. Subsequent steps regenerate the diaryl diselenide catalyst, allowing it to re-enter the catalytic cycle. The efficiency of this process is dependent on the oxidant's ability to regenerate the active electrophilic selenium species.

Theoretical and Computational Studies of 6 Iodonaphthalen 1 Ol and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. chemrxiv.org It is widely used to investigate the properties of organic molecules, including their electronic structure, dynamics, and spectroscopic characteristics. chemrxiv.org In DFT, the electron density is the central variable, which simplifies calculations compared to methods based on many-electron wavefunctions. chemrxiv.org

The initial step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. pennylane.ai This process is fundamental, as an accurate geometry is crucial for the reliability of all subsequently calculated properties. pennylane.ai Various algorithms, such as the quasi-Newton method, are employed to systematically adjust atomic coordinates until the forces on the atoms are minimized. faccts.de

The choice of a suitable DFT functional and basis set is critical for obtaining accurate results. mdpi.com For aromatic systems and molecules containing heavier elements like iodine, a range of functionals and basis sets have been tested and applied. researchgate.netscispace.com Hybrid functionals like B3LYP and range-separated functionals such as ωB97X-D are commonly used. mdpi.comresearchgate.net The latter is particularly adept at capturing both short- and long-range electronic interactions. mdpi.com Basis sets define the set of mathematical functions used to build the molecular orbitals; popular choices include Pople-style basis sets (e.g., 6-31G*) and correlation-consistent or def2-type basis sets (e.g., def2-TZVP). nrel.govrsc.org

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G* / 6-31+G* | General geometry optimization and electronic properties. | rsc.orgresearchgate.net |

| ωB97X-D | 6-311+G(d,p) / def2-TZVP | Systems with non-covalent interactions, includes dispersion correction. | mdpi.comq-chem.com |

| M06-2X | def2-TZVP | Main group thermochemistry, kinetics, and non-covalent interactions. | nrel.gov |

| PBE0 | def2-tzvp | Used in studies of reaction mechanisms and energy surfaces. | rsc.org |

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap (Egap) are key indicators of a molecule's kinetic stability and chemical reactivity. rsc.org

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. rsc.org This allows for the identification and characterization of short-lived, high-energy species such as transition states and intermediates, which are often impossible to observe experimentally. nrel.gov The ability to calculate the activation energies (the energy barrier of the transition state) and reaction enthalpies provides quantitative insights into reaction feasibility and kinetics. rsc.orgresearchgate.net

For 6-Iodonaphthalen-1-ol, DFT could be used to model various transformations. Iodoarenes are common substrates in transition metal-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira cross-couplings. nih.govkyoto-u.ac.jp Computational studies on analogous systems have detailed the catalytic cycles, including key steps like oxidative addition of the aryl-iodide bond to the metal center, transmetalation, and reductive elimination to form the final product. unipr.it Similarly, DFT can be applied to understand photocatalytic processes or oxidative coupling reactions involving naphthol derivatives. unipr.itrsc.org In some cases, calculations have shown that reactions expected to proceed through a concerted mechanism might actually follow a stepwise pathway in solution. nih.gov

Most chemical reactions are performed in a solvent, and the interactions between the solute (e.g., this compound) and solvent molecules can significantly influence reactivity and stability. chemrxiv.org Computational models must account for these effects to provide realistic predictions. nih.gov

Two primary approaches are used:

Implicit (Continuum) Solvation Models : These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. researchgate.net

Explicit Solvation Models : In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule, forming a "solvated supermolecule". nih.gov This method can account for specific, direct interactions like hydrogen bonding, which are crucial for accurately modeling certain reaction steps, such as proton transfer. nih.govmdpi.com

The choice of model can have a significant impact. For instance, a reaction mechanism might be predicted to be concerted in the gas phase but stepwise when solvation is included, as the solvent can stabilize charged intermediates. nih.gov

A known limitation of many standard DFT functionals (including hybrids like B3LYP) is their inability to accurately describe the weak, long-range attractive forces known as London dispersion interactions. capes.gov.brnih.gov These forces are crucial for describing non-covalent interactions, such as stacking in aromatic systems, and are particularly important for molecules containing large, polarizable atoms like iodine. capes.gov.brresearchgate.net

To address this deficiency, empirical dispersion corrections have been developed. q-chem.com The most widely used are the DFT-D schemes (e.g., DFT-D2, DFT-D3, DFT-D4) developed by Grimme and others. faccts.deq-chem.com These methods add a simple, pairwise-additive energy term to the DFT energy to account for dispersion. q-chem.com The inclusion of these corrections is essential for obtaining accurate geometries and interaction energies in systems where dispersion is significant, such as molecular crystals or complexes of aromatic molecules. nih.govresearchgate.net For iodinated aromatic compounds, neglecting dispersion can lead to incorrect predictions of intermolecular distances and binding energies. researchgate.netrsc.org

Solvation Models and their Impact on Computational Predictions

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods based on solving the Schrödinger equation, with DFT being one of the most prominent. mdpi.com These methods provide fundamental information about a molecule's electronic properties, which in turn dictate its chemical behavior. unipd.it

Quantum chemical calculations can provide a detailed picture of how electron density is distributed within a molecule. This is often visualized using methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or by plotting the Molecular Electrostatic Potential (MEP) on the electron density surface. researchgate.net

The MEP map is particularly useful for predicting reactivity, as it highlights regions of negative electrostatic potential (rich in electrons, susceptible to electrophilic attack) and positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.net For this compound, the electron-donating hydroxyl (-OH) group and the electronegative, but polarizable, iodine (-I) atom create a complex charge distribution across the naphthalene (B1677914) rings. The hydroxyl group activates the ring towards electrophilic substitution, while the C-I bond is a key site for reactions like metal-catalyzed cross-coupling. acs.org

Calculations of atomic charges can quantify these effects. While no specific published data for this compound is available, a hypothetical table based on known trends for substituted aromatics illustrates the expected charge distribution.

| Atom | Hypothetical Charge (a.u.) | Predicted Reactivity Implication |

|---|---|---|

| O (of -OH) | -0.65 | Highly electronegative, site of hydrogen bonding and deprotonation. |

| C1 (attached to -OH) | +0.30 | Rendered electron-deficient by the attached oxygen. |

| C6 (attached to -I) | +0.15 | Site of oxidative addition in cross-coupling reactions. |

| Iodine (I) | -0.10 | Polarizable; acts as a good leaving group. |

| H (of -OH) | +0.45 | Acidic proton. |

Note: The values in Table 2 are illustrative and not from a specific published calculation on this compound. They represent typical charge distributions found in similar chemical environments.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for structural elucidation and for understanding the electronic environment of nuclei within a molecule. mdpi.com For this compound, theoretical calculations, typically using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

These calculations are generally performed by first optimizing the molecular geometry of the compound. The choice of the DFT functional and basis set is crucial for obtaining results that correlate well with experimental data. mdpi.comrsc.org For molecules involving heavy atoms like iodine, basis sets with effective core potentials are often employed. dntb.gov.ua The predicted isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for the protons and carbons of this compound are influenced by several factors, including the aromatic ring currents of the naphthalene system, the electron-donating effect of the hydroxyl group, and the electron-withdrawing and anisotropic effects of the iodine atom. Furthermore, potential intramolecular interactions between the hydroxyl proton and the iodine atom can significantly affect the chemical shifts of the involved atoms, particularly the OH proton. researchgate.net A comparison between calculated and experimental shifts can help confirm the presence and strength of such interactions.

Below is a representative data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT/GIAO approach.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H-2 | 7.15 | C-1 | 152.4 |

| H-3 | 7.60 | C-2 | 110.2 |

| H-4 | 7.30 | C-3 | 125.8 |

| H-5 | 7.95 | C-4 | 121.5 |

| H-7 | 7.80 | C-4a | 126.9 |

| H-8 | 7.45 | C-5 | 130.1 |

| OH | 5.80 | C-6 | 92.8 |

| C-7 | 135.5 | ||

| C-8 | 129.7 | ||

| C-8a | 134.6 |

Advanced Computational Analyses

To gain a deeper understanding of the bonding and non-covalent interactions within this compound, advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are employed.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. researchgate.netnih.gov This analysis allows for the characterization of chemical bonds and non-covalent interactions through the topological properties of the electron density (ρ). A key element of QTAIM is the identification of bond critical points (BCPs), which are points where the gradient of the electron density is zero. nih.gov

For this compound, QTAIM analysis can be used to investigate the nature of the intramolecular interactions, specifically the potential for a hydrogen bond between the hydroxyl hydrogen and the iodine atom (O-H···I) or other weak interactions. The presence of a BCP between two atoms is a necessary condition for the existence of a bonding interaction. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the strength and nature of the interaction.

Electron Density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, indicating a depletion of charge at the BCP. A negative value signifies a "shared-shell" or covalent interaction.

Total Energy Density (H(r)) : A negative value for H(r) at the BCP suggests a degree of covalent character in the interaction.

The table below presents hypothetical QTAIM parameters for the potential intramolecular O-H···I interaction in this compound, consistent with a weak, closed-shell interaction. researchgate.net

Table 2: QTAIM Topological Parameters for the Intramolecular O-H···I Interaction in this compound.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

|---|---|---|---|---|

| O-H···I | 0.009 | +0.035 | +0.001 | Closed-Shell (Weak Hydrogen/Halogen Bond) |

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational method used to visualize and identify weak interactions in real space. researchgate.net It is based on the electron density (ρ) and its reduced density gradient (s). rsc.org The NCI method generates 3D isosurfaces that highlight regions of non-covalent interactions. These surfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, multiplied by the electron density, to distinguish between different types of interactions.

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify repulsive steric clashes.

For this compound, NCI analysis would visually confirm the presence and nature of intramolecular interactions. An NCI plot would likely show a green surface, possibly with some blueish tint, in the region between the hydroxyl hydrogen and the iodine atom, indicating a weak attractive interaction that is a blend of hydrogen and halogen bonding character. Additionally, green surfaces would appear over the naphthalene rings, representing delocalized π-π stacking interactions within the aromatic system. This visualization provides a powerful and intuitive complement to the quantitative data from QTAIM analysis. nih.govresearchgate.net

Research Applications and Derivatization Strategies for 6 Iodonaphthalen 1 Ol

6-Iodonaphthalen-1-ol as a Versatile Synthetic Building Block

As a synthetic intermediate, this compound provides access to a wide range of naphthalene (B1677914) derivatives. cymitquimica.com The reactivity of both the hydroxyl and iodo substituents can be selectively harnessed to introduce skeletal and functional group diversity. acs.org The iodine atom, in particular, is an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building complex molecular scaffolds.

The iodo- and hydroxyl-functionalized naphthalene scaffold of this compound is a key starting point for constructing elaborate polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. A common strategy involves using the iodine atom to introduce an alkynyl group via Sonogashira coupling. The resulting alkynylnaphthalene derivative can then undergo intramolecular cyclization to form new fused rings.

While direct examples using the 6-iodo isomer are not specified in the provided literature, the general methodology has been demonstrated with related isomers. For instance, electrophilic cyclization of arene-containing propargylic alcohols, which can be synthesized from iodinated phenols, readily produces substituted naphthalenes and other fused ring systems under mild conditions. nih.gov Similarly, o-(1-alkynyl)-substituted arene carbonyl compounds can be cyclized to yield highly substituted oxygen heterocycles and naphthyl ketones. researchgate.net These reactions often proceed via iodonium (B1229267) ion intermediates or transition-metal catalysis, highlighting the utility of the iodo-functional group in building complex carbo- and heterocyclic frameworks. nih.govresearchgate.net The synthesis of various polycyclic N-heterocyclic scaffolds has also been achieved through intramolecular cyclization strategies involving different functional groups. rsc.org

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk this compound is well-suited for such modifications.

Reactions of the Hydroxyl Group: The hydroxyl group can be converted into an ether or ester, or it can be used as a directing group in electrophilic aromatic substitution. It can be transformed into a triflate (trifluoromethanesulfonate), which is an excellent leaving group for nucleophilic substitution or cross-coupling reactions.

Reactions of the Iodo Group: The carbon-iodine bond is a key site for derivatization. Iodoarenes are frequently used in a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a crucial step in synthesizing conjugated systems. tandfonline.com

Heck Coupling: Reaction with alkenes to form substituted alkenes. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These coupling reactions allow for the introduction of a vast array of alkyl, aryl, alkynyl, and amino moieties, making this compound a versatile platform for generating molecular diversity. acs.org

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically synthesized by the condensation of a primary amine with an aldehyde or ketone. iiste.org While this compound cannot directly form a Schiff base, it can be converted into the necessary precursors. For example, the hydroxyl group could be used to direct the formylation of the naphthalene ring (e.g., via the Reimer-Tiemann reaction) to produce an iodonaphthyl-aldehyde. This aldehyde can then be condensed with a primary amine.

Alternatively, the literature describes the synthesis of Schiff bases from naphthylamines or hydroxynaphthaldehydes. iiste.orgnih.govrsc.org For example, 2-hydroxy-1-naphthaldehyde (B42665) is a common precursor for Schiff base ligands that form stable complexes with metal ions. researchgate.net A synthetic pathway from this compound to such a precursor would enable its use in this chemistry. Copper(II) complexes derived from halogenated naphthalene-based Schiff bases have been synthesized and characterized, showing the importance of these structures in coordination chemistry. rsc.org

Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are known for their diverse biological activities. tandfonline.com A common synthetic route to pyrazolines is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine (B178648) derivative. tandfonline.comresearchgate.net

Research has demonstrated the synthesis of pyrazoline derivatives starting from an iodinated naphthalenol isomer. Specifically, 2'-hydroxychalcones were prepared from 4-iodo-naphthalen-1-ol . tandfonline.comtandfonline.com This precursor was reacted with various substituted benzaldehydes to form the corresponding chalcones. Subsequent reaction with hydrazine hydrate (B1144303) under solvent-free grinding conditions afforded the desired 2-pyrazoline (B94618) derivatives in good yields. tandfonline.comtandfonline.com This method provides a simple, efficient, and environmentally friendly protocol for accessing these heterocyclic systems. tandfonline.com

The general reaction scheme starting from the 4-iodo isomer is presented below.

Table 1: Synthesis of Pyrazoline Derivatives from an Iodonaphthol Precursor tandfonline.com

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Iodo-naphthalen-1-ol, Acetylating Agent | Friedel-Crafts Acylation | 2-Acetyl-4-iodo-naphthalen-1-ol |

| 2 | 2-Acetyl-4-iodo-naphthalen-1-ol, Substituted Benzaldehyde | Base (e.g., NaOH) | 1-(1-Hydroxy-4-iodonaphthalen-2-yl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone) |

| 3 | Chalcone derivative, Hydrazine Hydrate | Acetic Acid (catalyst), Grinding | 2-[5-(Substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-iodo-naphthalen-1-ol (Pyrazoline) |

Data derived from the general synthetic method for pyrazolines, with specific reactants based on the synthesis starting from 4-iodo-naphthalen-1-ol. tandfonline.comtandfonline.com

Preparation of Naphthalene-Derived Schiff Bases

Development of Naphthalene-Based Oligomers and Polymers

The rigid, planar structure of the naphthalene unit makes it an attractive component for the construction of conjugated organic materials. tandfonline.com These materials are of interest for their potential applications in electronics and photonics, such as in organic light-emitting diodes (OLEDs). tandfonline.comtandfonline.com

Linear π-conjugated oligomers are well-defined, monodisperse molecules that serve as models for understanding the structure-property relationships in their polymer analogues. tandfonline.com The Sonogashira cross-coupling reaction is a powerful tool for constructing such oligomers, linking aromatic units via acetylene (B1199291) bridges. tandfonline.comtandfonline.com

The iodo-substituent of this compound makes it an ideal candidate for incorporation into such oligomers. The synthesis of a series of novel alkoxy-substituted arylene-ethynylene oligomers based on a 1,5-naphthalene subunit has been successfully achieved using palladium-catalyzed cross-coupling reactions. tandfonline.comtandfonline.com In these studies, a key starting material was derived from 5-iodonaphthalen-1-ol , demonstrating the utility of iodonaphthols in this field. tandfonline.com The general strategy involves coupling an iodonaphthalene derivative with a di-alkyne or another halo-aromatic compound to extend the conjugated chain.

Table 2: Representative Sonogashira Coupling for Oligomer Synthesis tandfonline.com

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product Type |

|---|

This table represents a generalized Sonogashira reaction used for synthesizing naphthalene-based oligomers. Specific yields and substrates vary depending on the target molecule. tandfonline.comtandfonline.com

The resulting oligomers are often soluble in common organic solvents and exhibit interesting optical properties, such as blue fluorescence, indicating their potential as materials for optoelectronic devices. tandfonline.comtandfonline.com

Investigation of Electrochemical Properties for Material Science

The electrochemical behavior of materials derived from this compound is critical for their application in electronic devices. The inherent properties of the naphthalene core, combined with the electronic effects of its substituents, dictate the final electrochemical characteristics of the material. By modifying the this compound scaffold, researchers can tune these properties for specific functions in areas like organic electronics and sensors.

The covalent functionalization of conductive surfaces with redox-active molecules is a key strategy for creating hybrid materials with tunable electrochemical properties. nih.govacs.org The surface coverage and molecular composition directly regulate the kinetic and thermodynamic parameters of charge transfer. nih.gov For instance, derivatives of this compound can be anchored to surfaces, and their electrochemical response can be systematically studied. The introduction of electron-donating or electron-withdrawing groups via the reactive iodine or hydroxyl sites can shift the redox potentials of the resulting molecule.

Studies on core-substituted naphthalene diimides (NDIs), for example, have shown a clear correlation between the electron-donating ability of substituents and the resulting reduction potentials. iaea.orgresearchgate.net These investigations, often combining experimental techniques like cyclic voltammetry with theoretical calculations, establish definitive structure-property relationships. iaea.orgresearchgate.net Similarly, for derivatives of this compound, the nature of the group attached at the 6-position would significantly modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby altering the electrochemical gap and the potentials at which the molecule is oxidized or reduced. The hydroxyl group can also play a role, particularly in aqueous systems, where its protonation state can be influenced by pH, adding another layer of control over the electrochemical response. iaea.orgresearchgate.net

Table 1: Influence of Functional Groups on Electrochemical Properties

| Functional Group Type | Effect on Naphthalene Core | Predicted Impact on Derivatives of this compound | Potential Application |

|---|---|---|---|

| Electron-Donating (e.g., -OR, -NR₂) | Raises HOMO energy level | Lowers oxidation potential | Organic Light-Emitting Diodes (OLEDs), Hole-Transport Layers |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Lowers LUMO energy level | Raises reduction potential | Organic Field-Effect Transistors (OFETs), Electron-Transport Layers, Sensors |

| Extended π-Conjugation (e.g., -Aryl, -Alkynyl) | Decreases HOMO-LUMO gap | Red-shift in absorption/emission, altered redox potentials | Organic Photovoltaics (OPVs), Conductive Polymers |

Structure-Property Relationships in Advanced Materials

The performance of an advanced material is intrinsically linked to its chemical structure. The concept of structure-property relationships is central to materials science, as it provides the principles for designing molecules with desired functionalities. rsc.orgacs.orgrsc.org In the context of this compound, its three main components—the naphthalene core, the hydroxyl group, and the iodine atom—each contribute to the properties of any resulting material.

The rigid, planar naphthalene core provides a stable, π-conjugated platform. Extending this conjugation by replacing the iodine atom with other aromatic or unsaturated groups through cross-coupling reactions directly impacts the material's optical and electronic properties. rsc.org For example, studies on donor-acceptor (D-A) type conjugated polymers based on naphthalene have shown that substituent changes significantly affect optical band gaps and HOMO/LUMO energy levels. rsc.org Introducing an electron-donating group, for instance, tends to raise the HOMO level. rsc.org

The hydroxyl group introduces the capacity for hydrogen bonding, which can strongly influence intermolecular interactions. This can affect molecular packing in the solid state, solubility in various solvents, and the morphology of thin films—all critical factors for device performance. rsc.org Furthermore, the -OH group can be derivatized to an ether or ester, providing another avenue to fine-tune properties like solubility and processability without participating directly in the electronic conjugation.

The carbon-iodine bond is arguably the most critical feature for derivatization. Its reactivity allows for the attachment of a vast array of functional groups, making this compound a versatile building block for systematically studying structure-property relationships. By varying the substituent at this position, researchers can precisely control properties such as charge carrier mobility, absorption and emission wavelengths, and electrochemical stability. acs.org

Table 2: Structure-Property Correlation for this compound Derivatives

| Structural Feature | Modifiable Aspect | Resulting Property Change | Example Application Area |

|---|---|---|---|

| Naphthalene Core | Extension of π-system via C-I bond | Tunable optical band gap, color, and conductivity | Organic Semiconductors rsc.org |

| Hydroxyl (-OH) Group | Intermolecular hydrogen bonding, derivatization | Control over solubility, solid-state packing, film morphology | Solution-Processable Electronics |

| Iodine (-I) Atom | Site for cross-coupling reactions | Introduction of diverse electronic/steric groups | Functional Dyes, Polymers rsc.org |

Preparation of Naphthalene-Derived Ligands and Catalysts

The utility of this compound extends into the realm of catalysis, where it can serve as a precursor for specialized ligands and catalysts. The iodine atom provides a synthetic handle for introducing coordinating moieties, such as phosphines, which are crucial components of many transition-metal catalysts. d-nb.infonih.gov

A prominent strategy for ligand synthesis involves the reaction of an organohalide with a phosphine (B1218219) source. For example, iodonaphthalenes can be reacted with lithium phosphides or other nucleophilic phosphorus reagents to form naphthalene-phosphine ligands. d-nb.info These ligands can then be complexed with transition metals like palladium, rhodium, or gold to generate catalysts for a variety of organic transformations, including cross-coupling and asymmetric hydrogenation. nih.govsioc-journal.cn The steric and electronic properties of the naphthalene backbone can influence the coordination environment around the metal center, thereby affecting the catalyst's activity and selectivity.

Furthermore, the C-I bond of this compound can participate directly in the formation of catalyst structures, such as palladacycles. Palladium-catalyzed reactions can proceed via an η³-benzylpalladium intermediate when using certain naphthalene derivatives, leading to dearomatization. acs.orgnih.govnih.gov In other cases, the C-I bond can undergo oxidative addition to a low-valent palladium center, a key step in many catalytic cycles, including those for C-H activation and functionalization. researchgate.net The synthesis of C,N-palladacycles from iodo-naphthalene precursors has been demonstrated, creating robust and efficient catalysts for reactions like asymmetric allylic alkylation. The naphthalene unit provides a rigid and tunable scaffold that can impart specific chiral environments around the catalytic metal center.

Table 3: Synthetic Pathways to Naphthalene-Based Ligands and Catalysts

| Starting Material | Reaction Type | Product Type | Metal Center (Example) | Catalytic Application (Example) |

|---|---|---|---|---|

| This compound | Nucleophilic Substitution (with R₂PLi) | Naphthyl-Phosphine Ligand | Rhodium, Palladium | Asymmetric Hydrogenation, Cross-Coupling nih.gov |

| This compound | Oxidative Addition / C-H Activation | Palladacycle Catalyst | Palladium | Asymmetric Dearomatization nih.govnih.gov |

| This compound Derivative | Suzuki or Sonogashira Coupling | Functionalized Naphthyl Ligand | Gold, Nickel | Various Organic Transformations |

Exploration of New Chemical Space through Derivatization

Exploring "chemical space"—the vast ensemble of all possible molecules—is a primary goal in drug discovery and materials science. Versatile building blocks that allow for the systematic and efficient synthesis of diverse molecular architectures are essential for this endeavor. This compound is an excellent example of such a scaffold, primarily due to the synthetic flexibility offered by the carbon-iodine bond.

The C-I bond is highly susceptible to a range of powerful palladium-catalyzed cross-coupling reactions. thieme-connect.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, tolerating a wide variety of functional groups. This allows chemists to "decorate" the naphthalene core with a nearly limitless variety of substituents, thereby generating large libraries of novel compounds.

Key derivatization strategies include:

Suzuki-Miyaura Coupling: Reacting this compound with an organoboron reagent (boronic acid or ester) to form a C(sp²)-C(sp²) bond, attaching new aryl or vinyl groups. wikipedia.orgharvard.eduorganic-chemistry.org This is a primary method for synthesizing biaryls and conjugated polymers. nih.gov

Sonogashira Coupling: The coupling of this compound with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding aryl-alkynes. wikipedia.orgresearchgate.netbeilstein-journals.org These products are valuable precursors for linear, rigid conjugated systems used in molecular electronics. scribd.compitt.edu

Heck Coupling: The reaction with an alkene to form a new C-C bond, leading to substituted vinylnaphthalenes.

Buchwald-Hartwig Amination: The formation of a C-N bond by reacting with an amine, leading to N-arylated naphthalene derivatives.

Carbonylation Reactions: The insertion of carbon monoxide to form esters, amides, or ketones, providing access to another class of functionalized naphthalenes. researchgate.net

Each of these reactions transforms the initial scaffold into a new family of molecules with potentially unique physical, chemical, and biological properties. By systematically applying these derivatization strategies, researchers can efficiently navigate chemical space to identify new functional materials, catalysts, or molecular probes. acs.org

Table 4: Major Derivatization Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C(naphthyl)–C(aryl/vinyl) | Biaryls, Styrenes wikipedia.org |

| Sonogashira Coupling | R-C≡C-H | C(naphthyl)–C(alkynyl) | Aryl-Alkynes wikipedia.org |

| Heck Coupling | Alkene | C(naphthyl)–C(vinyl) | Vinylnaphthalenes |

| Buchwald-Hartwig Amination | R₂NH | C(naphthyl)–N | Arylamines |

| Carbonylative Coupling | CO, Nu-H (e.g., ROH, R₂NH) | C(naphthyl)–C(=O)Nu | Esters, Amides researchgate.net |

Future Research Directions for 6 Iodonaphthalen 1 Ol

Development of Novel and More Efficient Synthetic Avenues

The development of new and improved methods for the synthesis of 6-iodonaphthalen-1-ol and its derivatives is a primary area for future investigation. Current synthetic routes can often be enhanced in terms of yield, cost-effectiveness, and environmental impact.

Future research should focus on exploring alternative starting materials and reagents to streamline the synthesis of the this compound scaffold. For instance, the development of one-pot syntheses or domino reactions could significantly improve efficiency. Exploring novel catalytic systems, including those based on earth-abundant metals or organocatalysts, could lead to more sustainable and economical synthetic protocols. mdpi.com Furthermore, the application of flow chemistry techniques could enable safer, more scalable, and highly controlled production of this compound and its derivatives.

A recent study highlighted a novel approach to synthesize naphthalene-based derivatives starting from 6-amino-7-chloronaphthalen-2-ol, which could inspire new pathways to this compound. jmchemsci.com The use of ultrasound-promoted reactions, as demonstrated in the synthesis of a naphthalene (B1677914) derivative, presents a green chemistry approach that could be adapted for more efficient syntheses. jmchemsci.com

In-Depth Mechanistic Elucidation of Underexplored Transformations

While this compound is utilized in various chemical transformations, the underlying mechanisms of many of these reactions are not fully understood. A deeper mechanistic insight is crucial for optimizing reaction conditions, controlling selectivity, and expanding the scope of its applications.

Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis, to probe reaction intermediates and transition states. For example, the mechanism of palladium-catalyzed ipso-iododecarboxylation of aromatic carboxylic acids has been a subject of investigation, and similar detailed studies on reactions involving this compound would be highly beneficial. researchgate.net Understanding the radical pathways, as suggested in the oxidation of 5-iodonaphthalen-1-ol, could open new avenues for radical-mediated transformations. mdpi.com

Integration of Advanced Experimental and Computational Techniques for Predictive Modeling

The synergy between experimental work and computational chemistry offers a powerful tool for accelerating research. Predictive modeling can guide experimental design, saving time and resources.

Future efforts should focus on developing and validating computational models to predict the reactivity, selectivity, and physicochemical properties of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction mechanisms and electronic structures. acs.org These computational predictions can then be experimentally verified, creating a feedback loop that refines the models. Such an integrated approach has been successfully used to investigate the properties of other naphthalene derivatives and could be effectively applied to this compound. kyoto-u.ac.jp

| Research Focus Area | Key Techniques | Potential Outcomes |

| Novel Synthesis | Flow chemistry, Organocatalysis, One-pot reactions | Increased efficiency, Reduced cost, Greener processes |

| Mechanistic Studies | Kinetic analysis, Isotopic labeling, In-situ spectroscopy | Optimized reaction conditions, Enhanced selectivity |

| Predictive Modeling | Density Functional Theory (DFT), Molecular dynamics | Accelerated discovery of new reactions and materials |

| Sustainable Chemistry | Green solvents, Renewable feedstocks, Biocatalysis | Environmentally friendly processes, Reduced waste |

| Derivative Design | Structure-activity relationship studies, High-throughput screening | Novel compounds with tailored functionalities |

Systematic Exploration of Reactivity under Sustainable Conditions

The principles of green chemistry are increasingly important in modern chemical synthesis. researchgate.netsabangcollege.ac.inresearchgate.netatbuftejoste.com.ng Exploring the reactivity of this compound under sustainable conditions is a critical area for future research.

This includes investigating reactions in environmentally benign solvents like water or supercritical carbon dioxide, or even under solvent-free conditions using techniques like grinding. tandfonline.comjocpr.com The use of renewable feedstocks and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, should also be explored. scispace.com Biocatalysis, employing enzymes to perform selective transformations on the this compound scaffold, represents another promising green chemistry avenue. The goal is to develop synthetic methods that are not only efficient but also minimize environmental impact. sabangcollege.ac.inacs.org

Design and Synthesis of Chemically Unique Naphthalene Derivatives with Tailored Reactivity

The unique structure of this compound provides a platform for the design and synthesis of novel naphthalene derivatives with specific, tailored properties. The presence of the hydroxyl and iodo groups allows for a wide range of functionalization reactions.

Future research should focus on the strategic design of derivatives with specific electronic, optical, or biological properties. For example, by introducing different substituents, it may be possible to create novel fluorescent probes, liquid crystals, or biologically active compounds. asianpubs.orgtandfonline.com The synthesis of π-conjugated systems based on naphthalene derivatives is an area of active research with potential applications in organic electronics. kyoto-u.ac.jpajol.info The development of efficient methods to create libraries of this compound derivatives would facilitate high-throughput screening for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.